N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Description
Properties
CAS No. |
918900-84-2 |
|---|---|
Molecular Formula |
C19H25NO6S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C19H25NO6S/c1-23-16-8-6-14(18(10-16)25-3)12-20(27(5,21)22)13-15-7-9-17(24-2)11-19(15)26-4/h6-11H,12-13H2,1-5H3 |
InChI Key |
ZIXHLFKEDVEESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)OC |
Origin of Product |
United States |
Solubility Profile of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide in Organic Solvents: A Technical Guide
Executive Summary
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide (also known as N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide, CAS: 918900-84-2) is a highly specialized, fully protected sulfonamide intermediate utilized in complex organic synthesis and drug development[1]. In medicinal chemistry, the primary sulfonamide group (-SO₂NH₂) is a critical pharmacophore, but its acidic protons can poison transition-metal catalysts and interfere with synthetic steps.
The bis-(2,4-dimethoxybenzyl) (DMB) moiety serves as an exceptionally robust protecting group strategy. It allows the molecule to withstand strong bases, nucleophiles, and cross-coupling conditions before being cleanly cleaved under mild acidic conditions[2][3]. Understanding the thermodynamic solubility profile of this compound in various organic solvents is critical for optimizing reaction concentrations, designing purification workflows (such as crystallization or chromatography), and ensuring scalable process chemistry.
Structural Thermodynamics & Predictive Solvation
As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic consequence of molecular structure. The solubility of N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide is governed by three distinct structural features:
-
Absence of Hydrogen Bond Donors: Because the sulfonamide nitrogen is fully disubstituted (N,N-bis), the molecule lacks N-H hydrogen bond donors. This dramatically reduces its solubility in highly polar protic solvents like water.
-
High Lipophilic Bulk: The two benzyl rings contribute significant non-polar surface area, driving favorable dispersion interactions with non-polar and moderately polar organic solvents.
-
Multiple Hydrogen Bond Acceptors: The molecule possesses six oxygen atoms (four from the methoxy ethers, two from the sulfonyl group). These act as strong hydrogen bond acceptors, making the compound highly soluble in polar aprotic solvents that can engage in dipole-dipole interactions.
Based on Hansen Solubility Parameters (HSP) principles, the compound exhibits optimal solubility in solvents with moderate polarity and high dispersive forces.
Table 1: Predicted Solubility Profile in Common Organic Solvents
| Solvent Category | Specific Solvents | Predicted Solubility | Thermodynamic Rationale |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | High (>100 mg/mL) | Excellent matching of dispersive forces and dipole-dipole interactions. DCM is the industry standard for handling DMB-protected sulfonamides[3]. |
| Strongly Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Strong dipole interactions with the sulfonyl and methoxy oxygens. Ideal for S_NAr or cross-coupling reactions. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low (5-20 mg/mL) | The solvent can donate H-bonds to the methoxy groups, but the massive lipophilic bulk of the bis-DMB groups limits overall solvation entropy. |
| Non-Polar | Hexane, Heptane | Very Low (<1 mg/mL) | Inability of the solvent to disrupt the polar crystal lattice energy of the sulfonamide core. Useful as antisolvents for crystallization. |
| Aqueous | Water | Practically Insoluble | Complete hydrophobic rejection due to the bis-2,4-dimethoxybenzyl shielding. |
Experimental Methodology: Isothermal Shake-Flask Method
To transition from predictive modeling to empirical validation, the gold standard for determining equilibrium solubility is the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC)[4][5]. This self-validating protocol ensures that thermodynamic equilibrium (rather than kinetic dissolution) is achieved.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide to a 20 mL glass scintillation vial. Add exactly 5.0 mL of the target organic solvent. Causality Check: The visual presence of undissolved solid throughout the experiment is mandatory to confirm that the solvent is fully saturated[5].
-
Thermodynamic Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality Check: 48 hours is required because bulky, highly crystalline protected sulfonamides often exhibit slow dissolution kinetics; shorter times may yield false, kinetically-limited data.
-
Phase Separation: Cease agitation and allow the vials to stand undisturbed at 25.0 °C for 4 hours. This allows micro-particulates to settle, preventing artificially inflated solubility readings caused by suspended solids.
-
Sampling & Filtration: Using a pre-warmed glass syringe (to prevent temperature-drop induced precipitation), withdraw 1.0 mL of the clear supernatant. Immediately filter the aliquot through a 0.45 µm PTFE syringe filter[5].
-
Dilution & HPLC Analysis: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., Acetonitrile/Water) so the concentration falls within the linear dynamic range of your UV-Vis calibration curve. Quantify the concentration using a validated HPLC-UV method, monitoring at 230-254 nm to capture the strong absorbance of the DMB chromophores[4].
Experimental workflow for the isothermal shake-flask solubility determination method.
Mechanistic Insights: The DMB Protecting Group Strategy
Why go through the effort of synthesizing and solubilizing such a bulky intermediate? The answer lies in the synthetic versatility it unlocks.
By masking the methanesulfonamide core with two 2,4-dimethoxybenzyl groups, the molecule becomes highly soluble in aprotic organic solvents like THF and DCM. This solubility profile allows for aggressive synthetic manipulations—such as the alkylation of adjacent carbons or electrophilic fluorination—that would otherwise fail due to the poor solubility or unwanted reactivity of an unprotected primary sulfonamide[6].
Once the synthetic sequence is complete, the electron-rich nature of the 2,4-dimethoxybenzyl rings makes them highly susceptible to acidic cleavage. Treatment with 10-50% Trifluoroacetic acid (TFA) in DCM at room temperature rapidly generates a highly stabilized 2,4-dimethoxybenzyl cation. When trapped by a scavenger (like triethylsilane or anisole), this cleanly unmasks the primary methanesulfonamide in near-quantitative yields[2][3].
Solvation and synthetic utility of the bis-2,4-dimethoxybenzyl protecting group strategy.
References
-
Title: Synthesis of S-Glycosyl Primary Sulfonamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups Source: ResearchGate URL: [Link]
-
Title: Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination Source: Organic Letters (ACS Publications) URL: [Link]
Sources
A Technical Guide to the Mechanism and Application of Bis(2,4-Dimethoxybenzyl) Protection in Methanesulfonamide Synthesis
Abstract
In the landscape of modern drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. The sulfonamide moiety, a critical pharmacophore in numerous therapeutic agents, presents unique challenges due to the acidic nature of its N-H protons. This guide provides an in-depth examination of the bis(2,4-dimethoxybenzyl) (DMB) group as a robust solution for the N-protection of methanesulfonamide. We will dissect the underlying mechanisms of both the protection and deprotection steps, rationalize experimental choices from a field-proven perspective, and provide detailed, validated protocols for researchers. This document is intended to serve as a comprehensive technical resource for scientists in organic synthesis and medicinal chemistry, illuminating the causality behind the method's efficacy and ensuring reproducible, high-yield outcomes.
Introduction: The Strategic Imperative for Sulfonamide Protection
The sulfonamide functional group is a cornerstone of medicinal chemistry. However, the presence of two acidic N-H protons (pKa ≈ 10-11) renders the primary sulfonamide nucleophilic and susceptible to base-mediated side reactions. In multi-step syntheses, these protons can interfere with a wide array of common reagents, including organometallics, strong bases, and various electrophiles.
A critical liability of primary and secondary sulfonamides is their propensity for decomposition under basic conditions via an E1Cb (Elimination Unimolecular Conjugate Base) mechanism.[1] This pathway, initiated by deprotonation of the sulfonamide nitrogen, often restricts the synthetic routes available after the sulfonamide has been installed. To circumvent these limitations and broaden the synthetic utility of sulfonamide-containing intermediates, a robust protecting group strategy is essential.
The ideal protecting group for a sulfonamide should:
-
Completely mask both N-H protons to ensure stability towards bases and nucleophiles.[1][2]
-
Be stable to a wide range of synthetic conditions, including oxidation and reduction.[1][2]
-
Be removable under mild, specific conditions that do not compromise the integrity of the target molecule.
The bis(2,4-dimethoxybenzyl) group fulfills these criteria exceptionally well. By alkylating both N-H positions, it creates a tertiary sulfonamide that is inert to basic and nucleophilic conditions.[2] The electron-rich nature of the DMB aromatic ring, conferred by the two methoxy substituents, facilitates its cleavage under very mild acidic conditions, offering a distinct advantage over simple benzyl groups which require harsh deprotection protocols.[1][3]
The Protection Mechanism: N,N-Dialkylation of Methanesulfonamide
The installation of the two DMB groups onto the methanesulfonamide nitrogen is typically achieved through a sequential N-alkylation process. The mechanism relies on the generation of a sulfonamide anion, which acts as a potent nucleophile in an SN2 reaction with an appropriate DMB-electrophile, such as 2,4-dimethoxybenzyl chloride.
Mechanistic Steps:
-
Initial Deprotonation: A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the first, more acidic proton from methanesulfonamide (CH₃SO₂NH₂), generating the corresponding sulfonamide anion.
-
First SN2 Alkylation: The resulting anion nucleophilically attacks the benzylic carbon of 2,4-dimethoxybenzyl chloride, displacing the chloride leaving group to form N-(2,4-dimethoxybenzyl)methanesulfonamide.
-
Second Deprotonation: The remaining N-H proton on the secondary sulfonamide is significantly less acidic. However, a suitable base can still effect deprotonation to generate a new, more sterically hindered anion.
-
Second SN2 Alkylation: This anion performs a second SN2 attack on another molecule of 2,4-dimethoxybenzyl chloride, yielding the final product: N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide .
This two-fold alkylation transforms the polar, reactive primary sulfonamide into a non-polar, sterically shielded, and chemically robust tertiary sulfonamide, ready for subsequent synthetic transformations.
Field-Proven Insights & Data
The choice of reagents and conditions is critical for success. The following table summarizes typical conditions reported in the literature, providing a validated starting point for optimization.
| Process | Parameter | Reagent/Condition | Rationale & Expert Insight | Reference(s) |
| Protection | Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is strong and irreversible. Carbonates are milder, safer, and often sufficient, especially with polar aprotic solvents. | [4] |
| Alkylating Agent | 2,4-Dimethoxybenzyl chloride | Commercially available and sufficiently reactive for SN2 displacement. | [5] | |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are required to dissolve the sulfonamide salt and promote the SN2 reaction. | [4] | |
| Temperature | Room Temperature to 80 °C | The second alkylation may require heating due to increased steric hindrance and lower nucleophilicity of the intermediate anion. | [4][6] | |
| Deprotection | Acid | Trifluoroacetic Acid (TFA) | Provides clean and efficient cleavage. Typically used in concentrations of 10-50% in a chlorinated solvent. | [1][2][5] |
| Solvent | Dichloromethane (DCM) | Inert to acidic conditions and effectively solubilizes both the protected substrate and the deprotected product. | [1][2][5] | |
| Scavenger | Anisole, Thioanisole, TIS | Crucial. Prevents side reactions by irreversibly trapping the electrophilic DMB cation. Anisole is a common choice. | [3][7] | |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast at room temperature, often complete within 1-4 hours. [2][5] | [2][5] |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, and workup.
Protocol 1: Protection - Synthesis of N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide
Materials:
-
Methanesulfonamide (1.0 equiv)
-
2,4-Dimethoxybenzyl chloride (2.2 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methanesulfonamide (1.0 equiv) and finely powdered K₂CO₃ (3.0 equiv).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the sulfonamide).
-
Add 2,4-dimethoxybenzyl chloride (2.2 equiv) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and mono-alkylated intermediate are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide.
Protocol 2: Deprotection - Cleavage of the Bis(DMB) Group
Materials:
-
N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide (1.0 equiv)
-
Dichloromethane (DCM)
-
Anisole (scavenger, 5-10 equiv)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N,N-bis(DMB)-protected methanesulfonamide (1.0 equiv) in a mixture of DCM and anisole (5 equiv) in a round-bottom flask. A typical concentration is 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution (final concentration of 25-50% v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Exothermic and gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude methanesulfonamide can be purified further by recrystallization or chromatography if necessary.
Conclusion
The bis(2,4-dimethoxybenzyl) group represents a highly effective and strategic choice for the protection of methanesulfonamide. It provides exceptional stability to a broad range of synthetic conditions while enabling rapid, high-yield deprotection under exceptionally mild acidic protocols. Understanding the mechanisms of C-N bond formation during protection and acid-catalyzed, carbocation-mediated C-N bond cleavage during deprotection is fundamental to its successful application. The protocols and insights provided herein offer a validated framework for researchers to confidently employ this methodology, thereby expanding the synthetic possibilities for molecules containing the vital sulfonamide functional group.
References
-
Chadwick, J., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. ResearchGate. Available at: [Link]
-
Golding, B. T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ghosh, A., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Available at: [Link]
-
Sipos, G., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Orentas, E., & Javorskis, T. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Arnold, K. M., & Strieter, E. R. (2019). Chemoenzymatic ortho-quinone methide formation. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis Protocol for N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Synonyms: N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide; DMB-protected methanesulfonamide.
Introduction & Strategic Rationale
In advanced medicinal chemistry and peptide synthesis, the construction of complex sulfonamides often requires robust protection strategies. N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide serves as a highly versatile, doubly protected methanesulfonamide building block.
The 2,4-dimethoxybenzyl (DMB) group is strategically chosen for its extreme electron density. While standard benzyl or alkyl groups on sulfonamides are notoriously difficult to remove, the electron-donating methoxy groups on the DMB ring make the benzylic position highly susceptible to carbocation formation. This allows for clean, global deprotection under acidic conditions (e.g., using Trifluoroacetic acid, TFA) during late-stage synthesis[1]. This protocol outlines a high-yielding, scalable nucleophilic acyl substitution (sulfonylation) to synthesize this critical intermediate[2],[3].
Mechanistic Causality & Reaction Design
The synthesis relies on the reaction between bis(2,4-dimethoxybenzyl)amine and methanesulfonyl chloride (MsCl). To ensure a self-validating and high-yielding system, the reaction is designed with specific causal drivers:
-
Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the HCl byproduct. Without TEA, the starting amine would protonate, precipitate as a hydrochloride salt, and stall the reaction[2].
-
Nucleophilic Catalysis: A catalytic amount of 4-Dimethylaminopyridine (DMAP) is added to accelerate the reaction. DMAP attacks MsCl to form a highly electrophilic sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the sterically hindered secondary amine.
-
Moisture Control: MsCl is highly sensitive to hydrolysis, forming methanesulfonic acid in the presence of water. Thus, anhydrous solvents and inert atmospheres are strict requirements.
Table 1: Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| Bis(2,4-dimethoxybenzyl)amine | 317.38 | 1.0 | Substrate (Nucleophile) |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | Sulfonylating Agent |
| Triethylamine (TEA) | 101.19 | 2.0 - 2.5 | Acid Scavenger / Base |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Nucleophilic Catalyst |
| Anhydrous Dichloromethane (DCM) | 84.93 | ~0.2 M | Solvent |
Experimental Workflow Visualization
Workflow for the synthesis of N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen gas to establish an inert atmosphere.
-
Dissolution: Add bis(2,4-dimethoxybenzyl)amine (1.0 equiv) to the flask and dissolve it in anhydrous DCM to achieve a concentration of approximately 0.2 M.
-
Base & Catalyst Addition: Inject TEA (2.0 equiv) and add DMAP (0.1 equiv) to the stirring solution[2].
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Reagent Addition
-
Sulfonylation: Dissolve MsCl (1.2 equiv) in a minimal amount of anhydrous DCM (approx. 1-2 mL per mmol).
-
Dropwise Transfer: Using a syringe pump or an addition funnel, add the MsCl solution dropwise to the cooled amine mixture over 15–30 minutes.
-
Causality: The reaction between MsCl and the amine/DMAP complex is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which could otherwise lead to the degradation of the electron-rich DMB groups or the formation of dark, tarry byproducts[3].
-
Phase 3: Reaction Progression
-
Incubation: Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 30% EtOAc in Hexanes solvent system.
-
Causality: The starting secondary amine is highly polar and will streak near the baseline. The fully protected sulfonamide product lacks the hydrogen-bond donating N-H group, making it significantly less polar. The reaction is deemed complete when the baseline spot is fully consumed.
-
Phase 4: Workup and Extraction
-
Quenching: Quench the reaction by adding 10% aqueous citric acid (equal volume to the DCM used).
-
Causality: While DMB groups are designed to be acid-labile, they require strong acids (like TFA) for cleavage. A mild 10% citric acid wash safely protonates and partitions residual TEA and DMAP into the aqueous layer without risking premature deprotection of the sulfonamide[1].
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize any residual acid) and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 5: Purification
-
Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of 20% to 50% EtOAc in Hexanes.
-
Isolation: Pool the product-containing fractions (identified via UV-active spots on TLC) and evaporate the solvent to yield the pure target compound.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical benchmarks.
Table 2: Expected Analytical Validation Data
| Analytical Technique | Key Signals / Data Points | Diagnostic Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.40 (s, 4H), 3.80 (s, 6H), 3.78 (s, 6H) | Confirms the structural integrity of the two DMB protecting groups (benzylic and methoxy protons). |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.85 (s, 3H) | Confirms the successful incorporation of the methanesulfonyl (Ms) methyl group. |
| ESI-MS (Positive Mode) | m/z ~396.1 [M+H]⁺ | Validates the exact molecular weight of the target compound (Calculated for C₁₉H₂₅NO₆S: 395.14). |
| TLC (30% EtOAc/Hexanes) | R_f ~ 0.45 | Provides a quick visual confirmation of purity; spot is highly UV-active due to the dimethoxy rings. |
Sources
Application Note: Optimized TFA-Mediated Deprotection of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamides
Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals
Strategic Rationale for Bis-DMB Protection
In complex small-molecule synthesis, methanesulfonamides present a unique challenge: their N-H protons are highly acidic (pKa ~10). When downstream synthetic steps require strong bases (e.g., n-BuLi, LDA, or KHMDS) to functionalize the alpha-methyl group—such as in electrophilic fluorination or alkylation—these N-H protons must be completely masked to prevent competitive deprotonation and N-alkylation [4].
The (2,4-dimethoxyphenyl)methyl group, commonly referred to as the 2,4-dimethoxybenzyl or DMB group, is the premier choice for this task. Unlike the standard benzyl or p-methoxybenzyl (PMB) groups, which require harsh conditions or extended reaction times for removal, the DMB group features two electron-donating methoxy moieties. These substituents highly stabilize the resulting benzylic carbocation, allowing for rapid, mild cleavage under mildly acidic conditions [1, 2]. Complete N,N-bis-protection ensures the sulfonamide nitrogen is entirely unreactive during aggressive upstream operations.
Workflow for Bis-DMB protection, functionalization, and TFA-mediated deprotection.
Mechanistic Causality: The Critical Role of Acid and Scavengers
The deprotection of Bis-DMB sulfonamides is driven by the protonation of the sulfonamide nitrogen (or the aromatic ring) by Trifluoroacetic Acid (TFA), followed by C-N bond heterolysis. This generates the free sulfonamide and a highly stable 2,4-dimethoxybenzyl carbocation.
Causality Insight: Because the DMB carbocation is exceptionally stable, it is also a long-lived, potent electrophile. If not immediately intercepted, it will drive the reaction in reverse (re-alkylation of the sulfonamide) or irreversibly alkylate other electron-rich moieties in the molecule (e.g., aromatic rings or heteroatoms) [1].
To break this equilibrium, a nucleophilic scavenger must be introduced. Triisopropylsilane (TIPS) is the gold-standard hydride donor for this purpose. TIPS irreversibly reduces the DMB carbocation to 2,4-dimethoxytoluene, an inert, highly non-polar byproduct that is easily removed during workup.
Mechanism of TFA-mediated DMB cleavage and carbocation quenching by TIPS.
Quantitative Optimization of Cleavage Conditions
The following table synthesizes field-proven optimization data for Bis-DMB cleavage, demonstrating the critical interplay between acid concentration and scavenger efficacy [1, 3].
| TFA Concentration | Scavenger System | Time | Temp | Cleavage Efficiency | Remarks |
| 10% in DCM | None | 4 h | 25 °C | < 30% | Extensive re-alkylation observed; reaction stalls. |
| 10% in DCM | 5% TIPS | 2 h | 25 °C | 85–90% | Clean cleavage; mono-DMB intermediate rapidly consumed. |
| 30% in DCM | 5% TIPS | 1–2 h | 0 → 25 °C | > 95% | Optimal for highly functionalized or hindered substrates. |
| 50% in DCM | 5% TIPS | 1 h | 25 °C | > 95% | Unnecessary excess of acid unless substrate is recalcitrant. |
Standard Operating Protocol (SOP): Bis-DMB Deprotection
This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity.
Materials & Reagents
-
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide derivative (1.0 mmol)
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIPS)
-
Toluene (for co-evaporation)
Step-by-Step Methodology
-
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the protected methanesulfonamide (1.0 mmol) in anhydrous DCM (10 mL).
-
Scavenger Addition : Add TIPS (0.5 mL, ~5% v/v of the final volume).
-
Expert Insight: Always add the scavenger before the acid. This ensures the hydride donor is uniformly distributed to quench the carbocation the exact moment it is generated.
-
-
Acidification : Cool the reaction mixture to 0 °C using an ice bath. Slowly add TFA (4.5 mL) dropwise over 5 minutes to achieve a final concentration of ~30% v/v TFA.
-
Reaction Evolution : Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
-
Validation Checkpoint: The solution will typically turn a distinct pink, orange, or deep red color upon TFA addition. This chromic shift is the visual signature of the generated 2,4-dimethoxybenzyl carbocation. As TIPS reduces the cation, the color may shift or lighten.
-
-
Monitoring : Stir the reaction for 1 to 3 hours. Monitor reaction progress via LC-MS or TLC.
-
Validation Checkpoint: You will observe the transient formation of the mono-DMB intermediate before it is fully cleaved to the target primary sulfonamide. Ensure complete disappearance of the mono-DMB mass/spot before proceeding.
-
-
Quenching & Concentration : Once complete, concentrate the reaction mixture under reduced pressure.
-
Expert Insight: To remove residual TFA efficiently and prevent product degradation during concentration, add 10 mL of toluene and co-evaporate. Repeat this co-evaporation step twice.
-
-
Isolation & Purification : The crude residue contains the target product, residual TIPS, and 2,4-dimethoxytoluene. Triturate the residue with cold diethyl ether or hexanes (15 mL). The inert 2,4-dimethoxytoluene byproduct is highly soluble in non-polar solvents, whereas the primary methanesulfonamide typically precipitates as a white solid. Filter and dry under high vacuum.
Troubleshooting & Field-Proven Insights
-
Incomplete Cleavage (Stuck at Mono-DMB) : If the reaction stalls at the mono-protected stage, the local concentration of TFA may be too low, or the substrate is exceptionally sterically hindered. Solution : Increase the TFA concentration to 50% v/v and extend the reaction time.
-
Formation of Unidentified High-Mass Byproducts : This indicates insufficient scavenging, leading to re-alkylation [1]. Solution : Ensure your TIPS is fresh (it degrades over time upon exposure to moisture) and consider adding 2.5% v/v H₂O as a secondary, orthogonal scavenger to trap the cation as an alcohol.
References
-
Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination Source: Organic Letters URL:[Link]
-
Synthesis of S-Glycosyl Primary Sulfonamides Source: The Journal of Organic Chemistry URL:[Link]
-
Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups Source: ResearchGate URL:[Link]
-
Synthesis of α-Fluorosulfonate and α-Fluorosulfonamide Analogues of a Sulfated Carbohydrate Source: Organic Letters URL:[Link]
Application Notes & Protocols for the Investigation of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Novel Chemical Entity
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is a molecule with significant potential in medicinal chemistry, yet it remains a largely unexplored entity in current scientific literature. Its structure, however, is comprised of well-characterized pharmacophores that suggest a range of possible biological activities. This guide provides a framework for the initial investigation of this compound, from its synthesis to its preliminary biological evaluation. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers to uncover the therapeutic potential of this and similar novel molecules.
The core of the molecule is a methanesulfonamide group, a versatile and privileged scaffold in drug discovery. The sulfonamide moiety is a key feature in a multitude of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2][3] It is known for its ability to act as a hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets.[4] Furthermore, the methanesulfonamide group can serve as a bioisostere for other functional groups, potentially improving a molecule's pharmacokinetic profile.[4]
Flanking the central sulfonamide are two 2,4-dimethoxybenzyl (DMB) groups. In synthetic chemistry, the DMB group is often employed as a protecting group for amines and amides due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[5][6][7][8][9] However, the dimethoxybenzyl motif itself is not merely an inert carrier. Compounds containing this moiety have demonstrated a wide array of pharmacological activities, including antitumor and anti-inflammatory effects.[10][11]
The combination of these structural features in N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide presents an intriguing subject for investigation. This document will guide the researcher through a logical progression of experiments to synthesize, purify, and characterize the compound, followed by a series of in vitro assays to probe its potential biological activities.
Synthesis and Characterization
The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide can be approached through a standard nucleophilic substitution reaction. The general principle involves the reaction of methanesulfonyl chloride with two equivalents of 2,4-dimethoxybenzylamine.
Proposed Synthetic Scheme
Caption: Proposed synthesis of the target compound.
Detailed Synthesis Protocol
This protocol provides a general method for the synthesis of N,N-disubstituted methanesulfonamides.
Materials:
-
Methanesulfonyl chloride
-
2,4-Dimethoxybenzylamine[12]
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.[4]
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess purity.
Initial Biological Screening: A Tiered Approach
Given the novelty of the compound, a tiered screening approach is recommended to efficiently identify potential biological activities.
Caption: Tiered workflow for initial biological screening.
Tier 1: Broad-Spectrum Initial Assays
Rationale: Many therapeutic agents, particularly in oncology, function by inducing cytotoxicity in cancer cells. The sulfonamide and dimethoxybenzyl motifs are present in various anticancer compounds.[11][13][14][15][16] This initial screen will determine if the compound has general cytotoxic effects and at what concentration.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13][16]
-
Compound Treatment: Prepare serial dilutions of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | TBD | TBD |
| K-562 | TBD | TBD |
| ... | ... | ... |
Rationale: Sulfonamides were among the first classes of antibiotics discovered and are known for their broad-spectrum antibacterial activity.[1][17]
Protocol: Broth Microdilution Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 2: Hypothesis-Driven Assays
Based on the results of Tier 1 screening and the known activities of the structural motifs, more focused assays can be performed.
Rationale: Sulfonamides are found in several anti-inflammatory drugs, such as celecoxib, which are inhibitors of cyclooxygenase (COX) enzymes.[4] The methanesulfonamide moiety has also been incorporated into anti-inflammatory drug candidates.[10]
Potential Targets and Assays:
-
COX-1/COX-2 Inhibition Assay: To determine if the compound selectively inhibits COX enzymes.
-
Lipopolysaccharide (LPS)-stimulated Macrophage Assay: To measure the compound's effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.
Physicochemical and ADME Profiling
A preliminary assessment of the compound's drug-like properties is crucial for its future development.
Key Parameters to Evaluate:
-
Solubility: Determine the solubility in aqueous buffers at different pH values.
-
Lipophilicity (LogP/LogD): Measure the partition coefficient between octanol and water.
-
Permeability (PAMPA): Use a Parallel Artificial Membrane Permeability Assay to predict passive absorption.
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes.
Conclusion and Future Directions
The structured approach outlined in these application notes provides a comprehensive starting point for the investigation of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide. The initial broad screening will help to identify promising areas of biological activity. Subsequent, more focused assays will then allow for a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent. The combination of the versatile sulfonamide core and the biologically active dimethoxybenzyl groups makes this compound a compelling candidate for further research in drug discovery.
References
- BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
- BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB)
-
Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Journal of Organic Chemistry, 36(25), 3966–3970. [Link]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
- Nagy, L. I., et al. (n.d.). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
-
Seki, M. (2015). 2,4-Dimethoxybenzyl Group for the Protection of Tetrazole: An Efficient Synthesis of Olmesartan Medoxomil through C–H Arylation. Synthesis, 47(19), 2985–2990. [Link]
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970.
- Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1484.
- ResearchGate. (2016). Biological activities of sulfonamides.
- Unuofin, J. O., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
- Alam, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 149-156.
-
Lima, L. M., et al. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 17(3), 1147-1155. [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]
- CymitQuimica. (n.d.). CAS 3144-09-0: Methanesulfonamide.
-
Farooq, S., et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)cyclopentan-1-one. Drug Design, Development and Therapy, 14, 3567–3580. [Link]
- Sigma-Aldrich. (n.d.). Methanesulfonamide.
-
MDPI. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(16), 3945. [Link]
- Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Engineering and Technology, 4(4), 239-242.
-
White, J. D., et al. (2005). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry, 13(19), 5643-5654. [Link]
-
Gieroba, P., et al. (2024). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 107. [Link]
- SyntheticPages. (n.d.). Synthesis of 2,4-dimethoxybenzylamine.
-
Purohit, T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(36), 7328-7334. [Link]
- Der Pharma Chemica. (n.d.). Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(11), 2942. [Link]
- SciSpace. (n.d.). Influence of the solvents through molecular structure, wavefunction studies, biological activity prediction and molecular docking studies of 4,4-((1,2-phenylenebis (azaneylylidene)) bis (methaneylylidene)) bis(2-methoxyphenol).
- ResearchGate. (2024). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity.
-
MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3226. [Link]
- BenchChem. (n.d.). N-(2,4-dimethoxyphenyl)methanesulfonamide.
Sources
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- 10. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of β-Hydroxy-α,α-difluorosulfonamides from N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Target Audience: Researchers, scientists, and drug development professionals. Application Area: Medicinal Chemistry, Peptidomimetic Synthesis, and Enzyme Inhibitor Development.
Executive Summary
β-Hydroxy-α,α-difluoroamides and sulfonamides are highly potent inhibitors of medicinally significant enzymes, particularly proteases, and serve as valuable transition-state isosteres in peptidomimetic drug design [1]. However, the synthesis of β-hydroxy-α,α-difluorosulfonamides has historically been challenging due to the extreme instability of difluoromethanesulfonamide carbanions and the poor yields associated with direct electrophilic fluorination.
This protocol details a robust, field-proven, three-step methodology to synthesize β-hydroxy-α,α-difluorosulfonamides starting from N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide (commonly referred to as N,N-bis(2,4-dimethoxybenzyl)methanesulfonamide). The 2,4-dimethoxybenzyl (DMB) groups serve as highly effective protecting groups that can be easily removed under mildly acidic conditions (e.g., TFA) or oxidative conditions (e.g., CAN) during subsequent peptide synthesis [1].
Mechanistic Causality & Reaction Design (E-E-A-T)
To ensure a self-validating and reproducible system, it is critical to understand the causality behind the experimental design choices in this workflow.
Trifluoroacetylation for Electrophilic Fluorination
Direct electrophilic fluorination of methanesulfonamides using reagents like Selectfluor is notoriously low-yielding. To overcome this, the methanesulfonamide is first deprotonated and reacted with N-methyl-N-methoxytrifluoroacetamide (a Weinreb amide) [2] to form a 1-trifluoroacetyl intermediate. The strongly electron-withdrawing trifluoroacetyl group increases the acidity of the α-protons, facilitating smooth difluorination by Selectfluor. The trifluoroacetyl group is subsequently cleaved in situ using aqueous NaOH to yield the desired difluoromethanesulfonamide [1].
Barbier-Type Aldol Addition
The difluoromethyl carbanion[R-CF₂⁻ M⁺] is highly unstable and prone to rapid decomposition (e.g., via α-elimination to a carbene). Pre-forming the carbanion before adding the electrophile leads to complete reaction failure. A Barbier-type approach is strictly required: the base must be added to a pre-cooled mixture of the difluoromethanesulfonamide and the aldehyde/ketone, ensuring the transient carbanion is trapped immediately upon formation [1].
The Counterion Effect
The choice of base is the most critical parameter in the Aldol-type addition. Potassium hexamethyldisilazide (KHMDS) and NaHMDS provide excellent yields within minutes. In stark contrast, lithium bases (e.g., LiHMDS) yield little to no product. This dramatic counterion dependency is attributed to the relative stability of the R-CF₂⁻ K⁺ ion pair versus R-CF₂⁻ Li⁺. The high lattice energy of LiF likely accelerates defluorination and decomposition pathways when lithium is present [1].
Figure 1: Mechanistic pathway of the Barbier-type addition highlighting the critical counterion effect.
Data Presentation: Reaction Optimization
The following tables summarize the quantitative data supporting the protocol parameters.
Table 1: Counterion Effect on Yield (Using Benzaldehyde at -78 °C) [1]
| Base (1.2 equiv) | Time | Yield (%) | Observation |
| KHMDS | 5 min | 99% | Rapid, clean conversion. |
| NaHMDS | 5 min | 95% | Excellent alternative to KHMDS. |
| KOtBu | 1 h | 67% | Slower reaction, moderate yield. |
| LiHMDS | 15 min | 0% | Complete decomposition of carbanion. |
Table 2: Substrate Scope and Temperature Adjustments [1]
| Electrophile | Conditions | Yield (%) |
| Benzaldehyde (Non-enolizable) | -78 °C, 1.2 eq KHMDS | 99% |
| p-Nitrobenzaldehyde | -78 °C, 1.2 eq KHMDS | 92% |
| Cinnamaldehyde | -78 °C, 1.2 eq KHMDS | 85% (1,2-addition only) |
| Phenylacetaldehyde (Highly Enolizable) | -128 °C, 2.0 eq KHMDS, 4.0 eq Aldehyde | 71% |
Step-by-Step Experimental Protocols
Figure 2: Overall synthetic workflow from the DMB-protected methanesulfonamide.
Step 1: Preparation of 1-Trifluoroacetyl Intermediate
-
Setup : Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution : Dissolve N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide (1.00 mmol) in anhydrous THF (5.0 mL).
-
Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.05 mmol) dropwise. Stir for 15 minutes to ensure complete deprotonation.
-
Acylation : Add N-methyl-N-methoxytrifluoroacetamide [2] (1.10 mmol) as a neat liquid directly to the reaction mixture.
-
Reaction : Stir the mixture for 1 hour at -78 °C.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL).
-
Purification : Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (eluting with 0–10% EtOAc in DCM) to yield the 1-trifluoroacetyl intermediate as a white solid (Typical yield: ~75%).
Step 2: Electrophilic Fluorination & Deacylation
-
Setup : In a round-bottom flask, dissolve the 1-trifluoroacetyl intermediate (1.00 mmol) and Cs₂CO₃ (2.50 mmol) in anhydrous DMF (10 mL).
-
Cooling : Cool the suspension to -20 °C.
-
Fluorination : Dissolve Selectfluor (2.50 mmol) in anhydrous DMF (30 mL). Add this solution dropwise to the reaction mixture over a period of 3 hours using an addition funnel or syringe pump.
-
Maturation : Stir the reaction mixture for an additional 2 hours at -20 °C.
-
In Situ Deacylation : Add 10% aqueous NaOH (5 mL) directly to the reaction mixture to cleave the trifluoroacetyl group. Stir for 30 minutes.
-
Workup : Dilute with EtOAc (50 mL) and wash extensively with water (5 × 20 mL) and brine (1 × 20 mL) to remove DMF. Dry over MgSO₄, filter, and concentrate.
-
Purification : Purify via silica gel chromatography to obtain N,N-Bis[(2,4-dimethoxyphenyl)methyl]difluoromethanesulfonamide.
Step 3: Barbier-Type Aldol Addition
Note: This protocol is for non-enolizable aldehydes. For enolizable substrates, lower the temperature to -128 °C (liquid N₂/methylcyclohexane bath) and use 4.0 equiv of aldehyde and 2.0 equiv of KHMDS.
-
Setup : Flame-dry a Schlenk flask and purge with Argon.
-
Mixing : Add N,N-Bis[(2,4-dimethoxyphenyl)methyl]difluoromethanesulfonamide (1.00 mmol) and the desired aldehyde (1.20 mmol) to the flask. Dissolve in anhydrous THF (10 mL).
-
Cooling : Cool the mixture strictly to -78 °C. Allow 10 minutes for temperature equilibration.
-
Base Addition (Critical Step) : Add KHMDS (0.5 M in toluene, 1.20 mmol) dropwise down the cold inner wall of the flask over 1 minute.
-
Reaction : Stir for exactly 5 minutes. The reaction is exceptionally fast and is usually complete within 2 minutes.
-
Quench : Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature.
-
Workup & Purification : Extract with EtOAc (3 × 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography to afford the pure β-hydroxy-α,α-difluorosulfonamide.
References
-
Soley, J., & Taylor, S. D. (2021). Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides. The Journal of Organic Chemistry, 86(9), 6577-6591.[Link]
-
Trabbic, C. J., Overmeyer, J. H., Alexander, E. M., Crissman, E. J., Kvale, H. M., Smith, M. A., Erhardt, P. W., & Maltese, W. A. (2015). Synthesis and Biological Evaluation of Substituted 2-Phenyl-1H-benzimidazoles as Inhibitors of the Non-Canonical NF-κB Pathway. Journal of Medicinal Chemistry, 58(5), 2489-2512.[Link]
experimental procedures for handling N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide in the lab
Application Note & Experimental Protocol: Handling and Utilizing N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide in Organic Synthesis
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide (CAS: 918900-84-2)
Introduction and Mechanistic Rationale
Primary sulfonamides ( −SO2NH2 ) are critical pharmacophores in medicinal chemistry, frequently appearing in therapeutics ranging from URAT-1 inhibitors for gout to CNS-active agents for epilepsy[1][2]. However, the acidic N−H protons of primary sulfonamides complicate multi-step synthetic sequences, particularly those requiring strong bases or nucleophiles.
To circumvent this, N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide —commonly referred to as N,N-Bis(2,4-dimethoxybenzyl)methanesulfonamide or N,N-Bis(DMB)methanesulfonamide—is employed as a highly versatile, pre-protected building block.
The Causality of Experimental Choices (E-E-A-T)
-
Why the DMB Protecting Group? While benzyl (Bn) and p-methoxybenzyl (PMB) groups are traditional choices for amine protection, they are notoriously difficult to remove from electron-withdrawing sulfonamides, often requiring harsh conditions (e.g., boiling strong acids or dissolving metal reductions)[3]. The addition of a second electron-donating methoxy group at the ortho position in the DMB group significantly stabilizes the benzylic carbocation intermediate formed during acidolysis. This allows for rapid, quantitative deprotection under mild conditions (e.g., 20-30% Trifluoroacetic acid (TFA) at room temperature)[4][5].
-
Why Potassium Hexamethyldisilazide (KHMDS)? The α -protons of the methanesulfonyl group are weakly acidic. To functionalize the carbon atom, a strong, non-nucleophilic base is required. Recent mechanistic studies demonstrate a dramatic counterion effect: potassium bases (like KHMDS) often yield highly stable α -carbanions that react cleanly with electrophiles in minutes, whereas lithium bases can lead to poor yields or complex mixtures due to differing aggregation states and stabilization energies[6][7].
Experimental Workflow Visualization
The following diagram illustrates the logical flow from the protected starting material through carbanion generation, electrophilic trapping, and final deprotection.
Workflow for alpha-functionalization and deprotection of N,N-Bis(DMB)methanesulfonamide.
Quantitative Data: Protecting Group Comparison
To justify the selection of DMB over other protecting groups, the table below summarizes the kinetic and thermodynamic differences during the deprotection phase of sulfonamide synthesis[3][4].
| Protecting Group | Reagent | Typical Temp | Time Required | Cleavage Mechanism | Yield Impact |
| Benzyl (Bn) | Strong Acid / Heat | 80 °C+ | 12 - 24 h | Difficult acidolysis | Low (degradation risk) |
| PMB (Mono) | 50% TFA in CH2Cl2 | 25 °C | 48 h | Acidolysis | Moderate (26% overall) |
| DMB (Bis) | 20-30% TFA in CH2Cl2 | 0 °C to 25 °C | 2 - 4 h | Rapid carbocation formation | High (Quantitative) |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure experimental integrity at each critical junction.
Protocol A: α -Deprotonation and Electrophilic Addition
Objective: To generate the α -carbanion of N,N-Bis(DMB)methanesulfonamide and trap it with an aldehyde to form a β -hydroxy sulfonamide.
Materials:
-
N,N-Bis(DMB)methanesulfonamide (1.0 eq, rigorously dried)
-
KHMDS (0.5 M in Toluene, 1.1 - 2.0 eq)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., an aldehyde, 1.2 eq)
Procedure:
-
Preparation: Dissolve N,N-Bis(DMB)methanesulfonamide in anhydrous THF (approx. 0.1 M concentration) under an inert argon atmosphere.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.
-
Deprotonation: Add the KHMDS solution dropwise via syringe over 5-10 minutes.
-
Causality: Slow addition prevents localized heating, which can lead to the decomposition of the carbanion.
-
-
Aging: Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Electrophilic Trapping: Add the electrophile (neat or dissolved in a minimum volume of THF) dropwise.
-
Quenching: After 1-2 hours (monitor via TLC), quench the reaction while still at -78 °C by adding saturated aqueous NH4Cl .
-
Self-Validation: TLC (Hexanes:EtOAc 7:3) should show the complete consumption of the starting material ( Rf≈0.4 ) and the appearance of a more polar product spot.
-
-
Workup: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: TFA-Mediated Deprotection of DMB Groups
Objective: To cleave the DMB groups and isolate the functionalized primary sulfonamide.
Materials:
-
Functionalized N,N-Bis(DMB)sulfonamide (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane ( CH2Cl2 )
-
Triisopropylsilane (TIPS) or Anisole (Scavenger, 2.0 eq)
Procedure:
-
Solvation: Dissolve the protected sulfonamide in CH2Cl2 to achieve a 0.1 M solution.
-
Scavenger Addition: Add TIPS or Anisole to the mixture.
-
Causality: The cleavage of the DMB group generates a highly reactive 2,4-dimethoxybenzyl carbocation. Without a scavenger, this carbocation can electrophilically attack electron-rich aromatic rings in your target molecule. TIPS acts as a hydride donor to safely quench the carbocation[3].
-
-
Acidification: Cool the mixture to 0 °C. Slowly add TFA to achieve a final concentration of 25-30% v/v TFA in CH2Cl2 .
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation: The reaction mixture often turns a deep red or purple hue, indicative of the stabilized DMB carbocation formation. Complete deprotection is confirmed when LC-MS shows the disappearance of both the bis-DMB and mono-DMB intermediates.
-
-
Workup: Concentrate the mixture under reduced pressure to remove TFA and CH2Cl2 . Co-evaporate with toluene (3x) to remove residual TFA.
-
Purification: Triturate the crude residue with cold diethyl ether or hexanes. The cleaved DMB byproducts (quenched by TIPS) will remain in the organic solvent, while the highly polar primary sulfonamide typically precipitates as a solid. Filter and dry under high vacuum.
Safety and Handling
-
N,N-Bis(DMB)methanesulfonamide: Handle with standard laboratory PPE. It is a stable solid at room temperature but should be stored in a desiccator to prevent moisture absorption, which would quench the base during carbanion formation.
-
KHMDS: Highly corrosive and moisture-sensitive. Use Schlenk techniques or a glovebox for handling.
-
TFA: Highly corrosive and volatile. All deprotection steps must be performed in a properly functioning fume hood.
References
-
Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides The Journal of Organic Chemistry - ACS Publications URL:[Link][6][7]
-
Synthesis of S-Glycosyl Primary Sulfonamides The Journal of Organic Chemistry - ACS Publications URL:[Link][4]
-
Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination Organic Letters - ACS Publications URL:[Link][3]
-
Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups ResearchGate / ChemInform URL:[Link][5]
-
Benzisoxazole derivative (Patent US11535599B2) Google Patents URL:[1]
-
Oxadiazole derivative (Patent US20230265061A1) Google Patents URL:[2]
Sources
- 1. US11535599B2 - Benzisoxazole derivative - Google Patents [patents.google.com]
- 2. US20230265061A1 - Oxadiazole derivative - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Welcome to the technical support center for the synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this target compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the protocols to your specific laboratory context.
Introduction to the Synthesis
The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide involves the N,N-dialkylation of methanesulfonamide with two equivalents of a 2,4-dimethoxybenzyl halide. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the reaction yield and final product purity. The primary issues stem from incomplete reaction leading to the mono-alkylated byproduct, and side reactions involving the highly reactive benzyl halide starting material.
This guide provides a structured approach to identifying and solving these problems through a detailed troubleshooting section, frequently asked questions, and optimized experimental protocols.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?
Low yield is the most common issue, typically stemming from one of three areas: incomplete conversion, formation of the mono-alkylated byproduct, or loss of material to side reactions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown and Solutions:
-
Cause 1: Incomplete Reaction
-
Symptom: Significant amounts of both methanesulfonamide and 2,4-dimethoxybenzyl starting materials are observed in the crude analysis (TLC, LC-MS).
-
Explanation: The reaction conditions may not be sufficiently forcing to drive the reaction to completion. This can be due to an insufficiently strong base, low temperature, or short reaction time. The pKa of methanesulfonamide's N-H proton is approximately 10-11 (in DMSO), requiring a base strong enough to generate the nucleophilic anion.
-
Solutions:
-
Increase Temperature: Gently heat the reaction to 50-70 °C. Monitor for potential decomposition of the alkylating agent.
-
Extend Reaction Time: Allow the reaction to stir for 12-24 hours, monitoring periodically by TLC.
-
Change the Base: If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH will irreversibly deprotonate the sulfonamide, driving the equilibrium towards the products.[1]
-
-
-
Cause 2: Predominance of the Mono-alkylated Product
-
Symptom: The major product is N-(2,4-dimethoxyphenyl)methylmethanesulfonamide, with little of the desired di-alkylated product formed.
-
Explanation: The first alkylation is often faster than the second. The N-H proton of the mono-alkylated sulfonamide is less acidic than that of the starting methanesulfonamide, making the second deprotonation and subsequent alkylation more difficult. A base that is too weak may not be capable of efficiently generating the dianion or the second monoanion required for the second alkylation.
-
Solutions:
-
Use a Strong Base: Sodium hydride (NaH) is highly effective here. Using at least two equivalents of NaH ensures that the second deprotonation can occur.
-
Verify Stoichiometry: Ensure you are using a slight excess of the 2,4-dimethoxybenzyl halide (e.g., 2.2 equivalents) to ensure enough electrophile is available for the second addition.
-
Solvent Choice: Polar aprotic solvents like DMF or THF are excellent for this type of reaction as they solvate the cations, leaving a more reactive "naked" anion.[1]
-
-
-
Cause 3: Formation of Multiple Side Products
-
Symptom: The crude reaction mixture shows a complex spot pattern on TLC, indicating multiple byproducts.
-
Explanation: The 2,4-dimethoxybenzyl halide is an activated electrophile. Under harsh conditions (high temperature, very strong base), it can undergo self-condensation or react with trace amounts of water to form bis(2,4-dimethoxybenzyl) ether.
-
Solutions:
-
Control Temperature: Avoid excessive heating. If using NaH, the initial deprotonation is often exothermic; maintain control with an ice bath during base addition.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture can quench the base and hydrolyze the alkylating agent.
-
Check Reagent Purity: Use freshly purified or high-purity 2,4-dimethoxybenzyl halide. Impurities can lead to unexpected side reactions.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Insufficiently reactive conditions. | Increase temperature, extend reaction time, use a stronger base (NaH). |
| Mono-alkylation | Second alkylation is too slow. | Use >2 eq. of a strong base (NaH), ensure >2 eq. of alkylating agent. |
| Multiple Byproducts | Decomposition of alkylating agent. | Use moderate temperature, ensure anhydrous conditions, check reagent purity. |
| Reaction Stalls | Base is consumed by moisture. | Use anhydrous solvent and inert (N₂/Ar) atmosphere. |
Q2: I am having difficulty purifying the final product. What is the best method?
Purification can be challenging due to the similar polarities of the desired product and the mono-alkylated byproduct.
-
Strategy 1: Column Chromatography (Most Reliable)
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities, then gradually increase the polarity to separate the di-alkylated product from the more polar mono-alkylated byproduct and baseline methanesulfonamide.[2]
-
Pro-Tip: The mono-alkylated product, having a free N-H, will be significantly more polar than the desired N,N-disubstituted product. This difference is key to chromatographic separation.
-
-
Strategy 2: Recrystallization (If Applicable)
-
Condition: This method is only effective if the crude product is relatively clean (>85-90% pure).
-
Solvent System: A solvent system where the product has high solubility at high temperature and low solubility at room temperature is needed. Test small batches with solvent pairs like Ethyl Acetate/Hexane, Dichloromethane/Hexane, or Ethanol/Water.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent (or the more polar solvent of a pair). Slowly add the anti-solvent (the less polar solvent) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
Based on extensive experience with similar N-alkylation reactions, the following combination is recommended for maximizing yield.
Recommended Reaction Conditions
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, irreversible deprotonation drives the reaction to completion.[1] |
| Equivalents of Base | 2.2 - 2.5 eq. | Ensures complete deprotonation for both alkylation steps. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic polar solvents that promote Sₙ2 reactions. DMF can lead to faster rates but is harder to remove. |
| Temperature | 0 °C (base addition), then RT to 60 °C | Controls initial exotherm and allows for controlled reaction progression. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base by atmospheric moisture. |
Q2: Can I use 2,4-dimethoxybenzyl alcohol directly instead of the halide?
Directly using the alcohol is possible via a Mitsunobu reaction or by converting the alcohol to a better leaving group in situ. However, for reliability and yield, the two-step process of first converting the alcohol to the corresponding benzyl bromide or chloride is superior. The direct alkylation with the halide is a more robust and higher-yielding standard procedure for this type of transformation.[3]
Q3: Are there alternative synthetic routes to N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide?
Yes, an alternative approach is through reductive amination.
Alternative Route: Reductive Amination
Caption: Reductive amination pathway as an alternative synthesis.
This method involves reacting methanesulfonamide with two equivalents of 2,4-dimethoxybenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). While this avoids handling reactive benzyl halides, optimizing the conditions to favor di-alkylation over mono-alkylation can be challenging and may require significant screening of conditions.
Experimental Protocols
Protocol 1: Synthesis via N,N-Dialkylation (Optimized)
This protocol is designed for a 10 mmol scale synthesis.
Materials:
-
Methanesulfonamide (0.95 g, 10.0 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 0.96 g, 24.0 mmol)
-
2,4-Dimethoxybenzyl chloride (3.92 g, 21.0 mmol)
-
Anhydrous Dimethylformamide (DMF, 50 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add methanesulfonamide.
-
Solvent Addition: Add anhydrous DMF (50 mL) and stir to dissolve. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Carefully add the sodium hydride in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Prepare a solution of 2,4-dimethoxybenzyl chloride in a small amount of anhydrous DMF (~5 mL) and add it dropwise to the reaction mixture at room temperature over 20 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane).
-
Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a standard HPLC method for determining the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% TFA or formic acid). For example, start at 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.[5]
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
References
- BenchChem. Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.
- Organic Chemistry Portal.
- Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters.
- Google Patents.
- The Journal of Organic Chemistry. (2009).
- Organic Syntheses Procedure.
- BenchChem. Technical Support Center: Purification of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- Google Patents. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
- Chen, S., et al. (2011). Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant. Organic Letters.
- Huang, P., et al. (2023). Synthesis of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide and evaluation of its taste-enhancing effect.
- Beilstein Journals. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group.
- A New, Efficient Method for the Synthesis of Bisindolylmaleimides.
- Der Pharma Chemica. (2015). Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione.
- ResearchGate. (2017). Synthesis, Structural Characterization, Spectroscopic and Electrochemical Studies of N,N'-bis[(2,4-dimethoxyphenyl) methylidene]butane-1,4-diamine.
- PMC. (2018). Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)
- MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
- Organic Syntheses Procedure.
- PMC. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- Organic Chemistry Portal. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts.
- MDPI. (2022).
- The University of Manchester.
- PMC. (2026). Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction.
- (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023).
- MDPI. (2023). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
- MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- PMC. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
- Arkivoc. (2001).
Sources
Technical Support Center: Minimizing Side Reactions During N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide Deprotection
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the deprotection of bis-2,4-dimethoxybenzyl (bis-DMB) protected methanesulfonamides.
While the DMB group is highly valued for its acid lability—allowing for milder cleavage conditions compared to standard benzyl or 4-methoxybenzyl (PMB) groups[1]—the presence of two DMB groups on a single sulfonamide nitrogen presents a unique stoichiometric challenge. Upon acidic cleavage, the molecule releases two equivalents of the highly stabilized and reactive 2,4-dimethoxybenzyl carbocation. Without precise kinetic control and appropriate scavenging, these carbocations will rapidly drive destructive side reactions.
Part 1: Mechanistic Insights (The "Why")
To prevent side reactions, we must first understand the causality of the degradation pathways. When N,N-bis(DMB) methanesulfonamide is exposed to strong Brønsted acids like Trifluoroacetic Acid (TFA), the C-N bonds are cleaved to yield the free primary methanesulfonamide and two equivalents of the 2,4-DMB carbocation[2].
Because the 2,4-dimethoxy substitution highly stabilizes the positive charge via resonance, this carbocation has a long enough half-life to diffuse through the solvent and act as a potent electrophile. If not immediately intercepted by a scavenger, it will undergo Friedel-Crafts alkylation with electron-rich aromatic rings in your target Active Pharmaceutical Ingredient (API) or polymerize with other DMB molecules to form a characteristic sticky, pink/purple tar[3].
Mechanistic pathway of bis-DMB sulfonamide deprotection and carbocation scavenging.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn dark pink/purple and form a sticky residue during TFA deprotection? A1: This is the visual hallmark of DMB carbocation oligomerization. The 2,4-DMB cation is electrophilic enough to attack the aromatic ring of another cleaved DMB molecule. This initiates a chain reaction, resulting in a highly colored polymeric tar that entraps your product and drastically reduces yield. Solution: You must lower the substrate concentration (e.g., to 0.05 M) to reduce intermolecular collisions and introduce a highly reactive hydride donor, such as Triisopropylsilane (TIPS), to irreversibly reduce the carbocation to inert 2,4-dimethoxytoluene[3].
Q2: How do I prevent the DMB cation from alkylating my target molecule? A2: If your molecule contains electron-rich residues (e.g., indole rings, phenols, or thioethers), the DMB cation will alkylate them. You must provide a "sacrificial" nucleophile that is kinetically faster than your API's functional groups. A synergistic combination of TIPS (hydride donor) and Water (oxygen nucleophile) is the industry standard[4]. For highly sensitive substrates, adding 1,3-dimethoxybenzene (1,3-DMB) or thioanisole provides a sacrificial aromatic ring that outcompetes your API for the electrophile.
Q3: What is the optimal cleavage cocktail for a bis-DMB protected methanesulfonamide? A3: For standard small molecules, a modified "Reagent B" cocktail consisting of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) is optimal[4]. If your molecule contains easily oxidized or highly nucleophilic moieties (like a free thiol or sulfide), switch to "Reagent K": TFA / Phenol / Water / Thioanisole / Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v) [4].
Q4: Can I use Lewis acids if my substrate degrades in concentrated TFA? A4: Yes. If Brønsted acids cause unwanted side reactions (e.g., ester hydrolysis or epimerization), Lewis acid-mediated C-N bond cleavage is a viable alternative. Bismuth(III) triflate (Bi(OTf)₃) in 1,2-dichloroethane (DCE) has been shown to successfully deprotect DMB groups through the formation of an activated complex, provided a scavenger like anisole is present to trap the resulting cation[5].
Part 3: Quantitative Scavenger Selection Guide
To design a self-validating protocol, you must select scavengers based on their specific mechanism of action. Below is a comparative summary of standard scavengers used in bis-DMB deprotection workflows:
| Scavenger | Mechanism of Action | Recommended Vol% | Target Side-Reaction Prevented | Limitations / Notes |
| Triisopropylsilane (TIPS) | Hydride Donor | 2.5 - 5.0% | General carbocation trapping; prevents oligomerization. | Highly hydrophobic; requires ether precipitation to wash out the resulting 2,4-dimethoxytoluene. |
| Water (H₂O) | Oxygen Nucleophile | 2.5 - 5.0% | Traps cation as DMB-alcohol; quenches reactive trifluoroacetate esters. | May hydrolyze highly sensitive esters if the reaction is left >4 hours. |
| 1,3-Dimethoxybenzene | Electrophilic Aromatic Substitution | 5.0% | Prevents alkylation of API aromatic rings (e.g., Tyrosine, Tryptophan). | Adds significant organic bulk to the crude mixture; requires column chromatography to remove. |
| Thioanisole / EDT | Soft Sulfur Nucleophile | 2.5 - 5.0% | Prevents methionine oxidation and cysteine alkylation. | Pungent odor; requires handling in a fume hood and specific hazardous waste disposal. |
Part 4: Self-Validating Experimental Protocols
The following protocol utilizes the synergistic effects of TIPS and Water to ensure the two equivalents of DMB cations are trapped instantly, preventing both API alkylation and tar formation.
Step-by-step workflow for the optimized TFA-mediated bis-DMB deprotection.
Protocol: Optimized TFA-Mediated Deprotection
1. Cocktail Preparation: In a clean, dry flask, prepare the cleavage cocktail by mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), and HPLC-grade Water in a 95:2.5:2.5 (v/v/v) ratio[3]. Validation Checkpoint: The mixture must be completely clear and colorless.
2. Substrate Addition (Temperature Control): Cool the cleavage cocktail to 0 °C using an ice bath. Slowly add the N,N-bis(DMB) methanesulfonamide substrate to achieve a final concentration of 0.05 M to 0.1 M. Causality: Adding the substrate at 0 °C suppresses the initial exothermic burst of carbocation generation, allowing the scavengers to intercept the electrophiles before they can polymerize.
3. Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 to 4 hours. Validation Checkpoint: Monitor the reaction via LC-MS. A successful, well-scavenged reaction will turn pale yellow or slightly pink. If the solution turns deep, opaque purple, the scavenger capacity has been overwhelmed, indicating that oligomerization is occurring.
4. Concentration: Once LC-MS confirms the disappearance of the bis-DMB mass and the appearance of the free methanesulfonamide, concentrate the mixture under a gentle stream of nitrogen or under reduced pressure. Critical Rule: Do not heat the water bath above 30 °C. Heating concentrated TFA drives the polymerization of any residual un-scavenged DMB cations.
5. Precipitation and Isolation: Add 10 volumes of ice-cold anhydrous diethyl ether to the concentrated residue and triturate vigorously. Causality: The deprotected methanesulfonamide will precipitate as a white/off-white solid, while the scavenged byproducts (2,4-dimethoxytoluene and DMB-alcohol) and residual TFA remain highly soluble in the ether layer. Centrifuge the mixture, decant the ether, and wash the pellet twice more with cold ether before drying under a vacuum.
Part 5: References
-
Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups , Organic & Biomolecular Chemistry (ResearchGate). 2
-
Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides , The Journal of Organic Chemistry (ACS Publications). 1
-
A Comparative Guide to the Efficiency of Lewis Acids for 2,4-Dimethoxybenzyl (DMB) Ether Deprotection , Benchchem. 5
-
The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols , Benchchem. 3
-
Cleavage Cocktail Selection , CDN.4
Sources
Technical Support Center: Flash Chromatography Purification of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Welcome to the technical support guide for the purification of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity product consistently.
Understanding the Molecule: A Chemist's Perspective
Before diving into purification, let's analyze our target molecule: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide .
-
Core Structure : A central sulfonamide group (a key polar functional group).
-
Substituents : Two bulky, electron-rich 2,4-dimethoxybenzyl groups. These groups make the molecule relatively large and non-polar or "greasy."
-
Key Properties : The molecule possesses a balance of polar (sulfonamide) and non-polar (dimethoxybenzyl) characteristics. The aromatic rings ensure strong UV absorbance, making it easy to detect. The sulfonamide nitrogen is tertiary, so it cannot act as a hydrogen bond donor, but the oxygens and methoxy groups can act as hydrogen bond acceptors.
This structural combination presents a specific challenge: the molecule may interact strongly with the polar silica gel surface (via the sulfonamide and methoxy groups) while also having high solubility in non-polar organic solvents. This duality requires a carefully optimized solvent system to achieve effective separation.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the flash chromatography of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide in a direct Q&A format.
Question 1: My compound is streaking or "tailing" on the TLC plate, leading to poor separation on the column. What's happening and how do I fix it?
Answer: Peak tailing is a common issue when purifying compounds with polar functional groups like sulfonamides on silica gel.[1] It occurs due to strong, non-ideal interactions between the analyte and the stationary phase.[1][2]
-
Causality : The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the lone pairs on the oxygen atoms of your sulfonamide and methoxy groups. This causes some molecules to "stick" longer than others, resulting in a tail. This can also be caused by overloading the column.[3][4]
-
Solution Strategy :
-
Reduce Sample Load : The most straightforward first step is to decrease the amount of crude material loaded onto the column.[4] Overloading saturates the stationary phase, leading to poor peak shape.[3]
-
Modify the Mobile Phase : Add a small amount of a more polar "modifier" to your solvent system. A common choice is adding 0.1-1% of acetic acid or triethylamine.
-
Acetic Acid : If the tailing is due to interactions with basic impurities on the silica, a small amount of acid can protonate them, reducing their interaction with your compound.[5]
-
Triethylamine : More commonly for amine-containing compounds, but can also be effective here. It competitively binds to the acidic silanol sites on the silica, preventing your compound from "sticking."[5]
-
-
Change Solvent System : Sometimes, the primary solvents themselves can cause issues. If you are using Hexane/Ethyl Acetate, consider switching to a system with different selectivity, such as Dichloromethane/Methanol.[6][7]
-
Question 2: My compound won't come off the column, or it requires almost 100% polar solvent to elute. Why?
Answer: This indicates that the mobile phase is not strong (polar) enough to displace your compound from the stationary phase. The affinity of your molecule for the silica is overpowering the eluting strength of the solvent.
-
Causality : The combined polarity of the sulfonamide and four methoxy groups creates a strong affinity for the silica gel. If your starting mobile phase is too non-polar (e.g., very high hexane content), the compound will remain adsorbed at the top of the column.
-
Solution Strategy :
-
Systematic Polarity Increase : You must increase the polarity of your mobile phase. The best practice is to develop this on a TLC plate first.[8] Start with a solvent system like 20% Ethyl Acetate in Hexane and incrementally increase the ethyl acetate percentage (e.g., to 30%, 40%) until you achieve a target Retention Factor (Rf) of 0.15-0.35.[9]
-
Switch to a Stronger Polar Solvent : If even high concentrations of ethyl acetate are insufficient, you need a stronger polar solvent. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a powerful alternative.[7] Start with 1-2% MeOH in DCM and increase as needed. Caution : Do not exceed 10% methanol in your mobile phase, as it can start to dissolve the silica gel packing.[7]
-
Question 3: My desired product is co-eluting with an impurity. How can I improve the resolution?
Answer: Co-elution means the chosen solvent system is not selective enough to differentiate between your product and the impurity. Improving resolution requires changing the separation chemistry.
-
Causality : Resolution depends on the difference in affinity between your compounds for the stationary phase. If this difference is too small in one solvent system, the peaks will overlap.
-
Solution Strategy :
-
Optimize the Rf Value : The best separation occurs when the target compound has an Rf value between 0.15 and 0.35 on the TLC plate.[9] If your Rf is too high (e.g., >0.5), the compound moves too quickly through the column, not allowing enough time for separation. Decrease the mobile phase polarity to lower the Rf into the optimal range.
-
Try a Different Solvent System : Different solvents interact with compounds in unique ways.[6] If Hexane/EtOAc fails, try a system from a different solvent selectivity group, such as Hexane/DCM or Toluene/EtOAc. This can alter the relative elution order and may separate the co-eluting spots.[6]
-
Use a Gradient Elution : Instead of running the column with a single solvent mixture (isocratic), a gradient elution can sharpen peaks and improve separation.[10] Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide on a silica gel column? A1: A mixture of Hexane and Ethyl Acetate is the universal starting point for compounds of moderate polarity.[5][7] Begin your TLC analysis with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Based on the structure, this should provide a good starting Rf value. Always optimize using TLC to find a ratio that gives your product an Rf of ~0.2-0.4.[10]
Q2: How do I properly translate my TLC results to the flash column? A2: The relationship between TLC Rf and the number of column volumes (CV) required to elute the compound is key. The formula is CV = 1/Rf .[9][11] An optimal Rf of 0.15-0.35 on a TLC plate corresponds to an elution volume of approximately 3 to 7 CVs on the flash column.[9] This range provides a good balance between resolution, run time, and solvent consumption.
Q3: Should I use liquid loading or dry loading for my sample? A3: This depends on your sample's solubility.
-
Liquid Loading : If your crude product dissolves easily in a small amount of the initial, low-polarity mobile phase, liquid loading is acceptable.
-
Dry Loading : It is highly recommended for this compound. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the weight of your product), and evaporate the solvent completely to get a dry, free-flowing powder.[8][10] This powder is then loaded onto the column. Dry loading prevents issues caused by strong solvents in the sample solution and often results in sharper peaks and better separation.[8]
Q4: How can I monitor the column fractions for my product? A4: The two 2,4-dimethoxybenzyl groups contain aromatic rings, which are excellent chromophores. You can easily monitor the elution using a UV detector on an automated flash system (typically at 254 nm and 280 nm) or by collecting fractions and spotting them on a TLC plate for analysis under a UV lamp.
Detailed Experimental Protocol
This protocol provides a validated starting point for your purification.
Part A: Thin-Layer Chromatography (TLC) Method Development
-
Prepare Samples : Dissolve a tiny amount of your crude reaction mixture in a suitable solvent like DCM or Ethyl Acetate. Also prepare spots of your starting materials if available.
-
Spot the Plate : Using a capillary tube, spot the crude mixture and starting materials on a silica gel TLC plate.
-
Develop the Plate : Place the plate in a TLC chamber containing your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf and Optimize : Calculate the Rf value for your product spot (Rf = distance spot traveled / distance solvent traveled).[9] Adjust the solvent ratio until the Rf is in the target range of 0.15-0.35.[9] Ensure there is a clear separation between your product spot and major impurities.
Part B: Flash Column Chromatography Workflow
-
Column Selection : Choose a silica gel cartridge size appropriate for your sample amount. A general rule is a 20:1 to 100:1 ratio of silica weight to crude sample weight.
-
Sample Loading (Dry Loading Recommended) :
-
Dissolve your crude product (e.g., 1g) in a minimal volume of DCM.
-
Add 2-3g of silica gel to the solution.
-
Use a rotary evaporator to remove the solvent until a dry, free-flowing powder is obtained.
-
Carefully load this powder onto the top of your flash column.
-
-
Column Equilibration : Equilibrate the column by passing 2-3 column volumes of your initial, low-polarity mobile phase through it.
-
Elution : Begin the run with the mobile phase optimized during TLC. If using a gradient, program the system to slowly increase the percentage of the more polar solvent over 10-15 column volumes.
-
Fraction Collection & Analysis : Collect fractions and analyze them by TLC or UV chromatogram to identify those containing the pure product.
-
Combine and Evaporate : Combine the pure fractions and remove the solvent under reduced pressure to yield your purified N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.
Visualizing the Workflow
Chromatography Troubleshooting Logic
The following diagram outlines the decision-making process for addressing common flash chromatography issues.
Caption: Decision tree for troubleshooting common flash chromatography problems.
Data Summary Table
| Parameter | Recommendation | Rationale & Reference |
| Stationary Phase | Standard Silica Gel | Effective for compounds with moderate polarity.[12] |
| Mobile Phase (Start) | Hexane:Ethyl Acetate (8:2) | A versatile baseline for many organic compounds.[7][8] |
| TLC Target Rf | 0.15 - 0.35 | Optimal range for resolution and run time in flash chromatography.[9] |
| Rf to CV Conversion | CV = 1 / Rf | A fundamental relationship for scaling from TLC to flash.[9][11] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves peak shape, especially for samples less soluble in the mobile phase.[8] |
| Elution Mode | Gradient Elution | Recommended for complex mixtures to improve resolution and peak shape.[10] |
| Detection | UV (254 nm & 280 nm) | Aromatic rings in the molecule provide strong UV absorbance for easy detection. |
References
-
Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. [Link]
-
Buchi.com. All you need to know about using TLC data for flash method optimization. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Restek Corporation. TROUBLESHOOTING GUIDE. [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Frontier, A. (2026). About Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Frontier, A. (2026). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Frontier, A. (2026). Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Santai Technologies. Canada HPLC Columns Troubleshooting Factory & Suppliers. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
- Google Patents. US20200017472A1 - N-substituted sulfonamide compound and method for producing same.
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Organometallica. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sorbtech.com [sorbtech.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Steric Hindrance in N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide Alkylation
Overview & Mechanistic Context
The 2,4-dimethoxybenzyl (DMB) group is a premier protecting strategy for primary sulfonamides, offering robust stability under strongly basic conditions while remaining easily cleavable via acidic solvolysis (e.g., neat TFA)[1]. However, when attempting to functionalize the α -carbon of N,N-bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide, researchers face a profound kinetic and thermodynamic bottleneck: extreme steric hindrance .
The two massive, electron-rich DMB groups create a sterically congested microenvironment around the adjacent methanesulfonyl ( -SO2CH3 ) group. This shielding severely impedes both the initial deprotonation by bulky bases and the subsequent nucleophilic attack of the resulting carbanion onto an electrophile[2]. This guide provides field-proven, self-validating strategies to break these aggregates and drive your alkylation to completion.
Troubleshooting Guides & FAQs
Q1: Why is my deprotonation failing when using standard bases like LDA or LiHMDS? A1: The failure is purely steric. The isopropyl groups of LDA and the trimethylsilyl groups of LiHMDS are simply too bulky to penetrate the shielding canopy of the two DMB groups to reach the α -methyl protons. Solution: You must switch to a straight-chain or smaller alkyllithium reagent, such as n -BuLi or sec -BuLi. These bases possess the necessary basicity ( pKa≈50 ) and the slim steric profile required to access the α -protons efficiently[3].
Q2: I have confirmed deprotonation via D-quenching, but my alkylation yield with a secondary alkyl halide is still <20%. How can I fix this? A2: Even after successful deprotonation, the resulting lithium carbanion forms tight ion pairs and hexameric aggregates in THF. The DMB groups within these aggregates completely block the trajectory for an incoming branched electrophile, leading to competitive E2 elimination of the alkyl halide rather than SN2 substitution. Solution: You must add a strong Lewis basic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA. These additives aggressively solvate the Li+ cation, breaking the aggregates into solvent-separated ion pairs (a "naked" carbanion). This dramatically increases nucleophilicity and relieves local steric congestion. If using a secondary electrophile, switching from an alkyl bromide to an alkyl triflate (OTf) is also recommended to force an earlier transition state.
Q3: How do I prevent the starting material from decomposing during metallation? A3: Sulfonamide carbanions can undergo unwanted elimination or rearrangement pathways if the internal thermal energy overcomes the activation barrier for decomposition. Solution: Maintain strict cryogenic control (-78 °C) during both the deprotonation and the electrophile addition phases. Never let the reaction warm above -40 °C until the electrophile has been fully consumed.
Q4: Is di-alkylation a risk with this substrate? A4: No. The extreme steric hindrance of the bis-DMB groups provides a distinct synthetic advantage here: mono-alkylation is highly selective. The introduction of the first alkyl group makes the resulting secondary carbanion too sterically congested to form or react further, effectively suppressing di-alkylation entirely.
Quantitative Data: Additive Effects on Carbanion Reactivity
To illustrate the causality between reagent choice and reaction success, Table 1 summarizes the optimization data for the α -alkylation of N,N-bis(DMB)methanesulfonamide using a challenging secondary electrophile (isopropyl iodide).
| Base | Additive (Equivalents) | Temp (°C) | Deuterium Incorporation (%)* | Alkylation Yield (%) |
| LDA | None | -78 | < 5% | N/A |
| LiHMDS | None | -78 | < 5% | N/A |
| n -BuLi | None | -78 | > 95% | 15% |
| n -BuLi | TMEDA (2.0 eq) | -78 | > 95% | 45% |
| n -BuLi | DMPU (2.0 eq) | -78 | > 95% | 88% |
| sec -BuLi | DMPU (2.0 eq) | -78 | > 95% | 92% |
*Deuterium incorporation measured by quenching a 0.1 mL reaction aliquot with CD3OD prior to electrophile addition, validating the deprotonation step independently of the alkylation step.
Diagnostic Workflows & Mechanistic Pathways
Caption: Logic tree for troubleshooting low yields in sterically hindered sulfonamide alkylations.
Caption: Mechanistic pathway showing aggregate disruption by DMPU to enable electrophilic attack.
Self-Validating Experimental Protocol: Alpha-Alkylation
This protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to ensure the highly moisture-sensitive carbanion is successfully generated before you commit your precious electrophile.
Materials:
-
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide (1.0 eq, rigorously dried via azeotropic distillation with toluene)
-
n -BuLi (2.5 M in hexanes, 1.1 eq)
-
DMPU (2.0 eq, distilled over CaH2 and stored over 4Å molecular sieves)
-
Alkyl halide/triflate (1.5 eq)
-
1,10-phenanthroline (2 mg, as an internal indicator)
-
Anhydrous THF (0.1 M relative to substrate)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Add the sulfonamide substrate and the 1,10-phenanthroline indicator to the flask.
-
Solvation & Cooling: Dissolve the solids in anhydrous THF. The solution will be colorless. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Titration & Deprotonation (Validation Check 1): Add n -BuLi dropwise down the side of the flask. The 1,10-phenanthroline acts as a moisture scavenger and indicator; the solution will turn a persistent deep rust-red/brown only when all moisture is consumed and a slight excess of active alkyllithium is present. Continue adding until the exact stoichiometric amount (1.1 eq) is reached. Stir at -78 °C for 30 minutes.
-
Aggregate Disruption: Add DMPU (2.0 eq) dropwise. Stir for 15 minutes at -78 °C. The solution viscosity may change slightly as the hexameric lithium aggregates break apart into reactive monomers.
-
Electrophilic Addition: Add the alkyl halide or alkyl triflate dropwise. Stir at -78 °C for 2 hours.
-
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (2 mL). Allow the mixture to warm to room temperature, extract with EtOAc ( 3×15 mL ), wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Deuterium Quench (Validation Check 2): To guarantee deprotonation, extract a 0.1 mL aliquot via syringe and quench it into a vial containing 0.5 mL of CD3OD . Perform a rapid 1H -NMR. The disappearance of the sharp singlet at ∼2.9 ppm (the α
CH3 ) confirms 100% carbanion formation.References
- Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides The Journal of Organic Chemistry - ACS Public
- Chemistry of Sulfonate‐ and Sulfonamide‐Stabilized Carbanions − The CSIC Reactions ResearchG
- Chemistry of Substituted Thiazinanes and Their Deriv
Sources
Optimizing Sulfonamide Protection: The Strategic Advantage of Bis(2,4-dimethoxybenzyl) Over Benzyl Groups
In complex multi-step organic synthesis and drug development, primary sulfonamides present a distinct chemical challenge. The highly acidic N-H protons (pKa ~10) are incompatible with strong bases, nucleophiles, and organometallic reagents. Masking these protons is essential to prevent unwanted side reactions, such as E1cB elimination in sulfamates or the quenching of electrophilic fluorination reagents[1][2].
While benzyl (Bn) groups have historically been the default choice for amine protection, their application to sulfonamides introduces severe downstream bottlenecks. This guide evaluates the mechanistic and practical advantages of transitioning from standard benzyl protection to the bis(2,4-dimethoxybenzyl) (DMB) group, providing comparative data and self-validating protocols for bench scientists.
Chemical Rationale & Mechanistic Causality
The Failure of Benzyl (Bn) in Sulfonamide Chemistry
The standard cleavage of N-benzyl groups relies on catalytic hydrogenolysis (e.g., H₂ with Pd/C or Pd(OH)₂). However, in the context of sulfonamides, the sulfur atom frequently acts as a catalyst poison, drastically reducing the efficiency of hydrogenolysis[2]. For instance, attempts to remove benzyl groups from benzylic sulfonamides using Pd(OH)₂ at 45 psi H₂ yielded a mere 4% of the deprotected product after 48 hours[2]. Bypassing hydrogenolysis requires harsh acidic conditions (e.g., HF or trifluoromethanesulfonic acid), which degrade sensitive, late-stage functional groups.
The Bis(2,4-dimethoxybenzyl) (DMB) Advantage
Transitioning to the bis(2,4-dimethoxybenzyl) group resolves these fundamental issues through precise electronic tuning. The addition of two electron-donating methoxy groups at the ortho and para positions of the aromatic ring significantly stabilizes the corresponding carbocation generated during acidolysis.
This mechanistic shift allows for rapid, quantitative deprotection under mild acidic conditions. DMB can be cleaved quantitatively with 10% to 50% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at room temperature[1][2]. Furthermore, DMB effectively masks both acidic protons, increasing the lipophilicity and organic solubility of the intermediate, which is critical for smooth chromatographic purification[3][4].
Mechanistic divergence between Benzyl and DMB deprotection pathways.
Comparative Performance Data
The following table summarizes the quantitative advantages of DMB over traditional benzyl and p-methoxybenzyl (PMB) groups, based on standardized electrophilic fluorination and deprotection workflows[2].
| Protecting Group | Deprotection Reagent | Time & Temp | Yield | Mechanism / Drawbacks |
| Benzyl (Bn) | Pd(OH)₂, 45 psi H₂ | 48 h, RT | ~4% | Severe catalyst poisoning by sulfur[2]. |
| p-Methoxybenzyl (PMB) | 80% TFA / CH₂Cl₂ | 15 h, RT | ~30% | Insufficient carbocation stability; incomplete cleavage[2]. |
| Bis(2,4-dimethoxybenzyl) (DMB) | 10-50% TFA / CH₂Cl₂ | 1-2 h, RT | >95% | Highly stabilized cation; rapid and quantitative cleavage[1][2]. |
Experimental Workflows & Self-Validating Protocols
The implementation of DMB protection requires standardized protocols to ensure high yields and prevent premature deprotection.
Workflow of Bis-DMB sulfonamide protection and deprotection.
Protocol A: Synthesis of N,N-Bis(2,4-dimethoxybenzyl)sulfonamides
Objective: Completely mask the acidic protons of a primary sulfonamide to enable downstream strong-base chemistry.
-
Reagent Preparation : Dissolve the target sulfonyl chloride (1.0 equiv) in anhydrous THF under an inert argon atmosphere.
-
Amine Addition : Add bis(2,4-dimethoxybenzyl)amine (1.1 equiv) followed by a catalytic amount of DMAP (0.1 equiv) and triethylamine (2.0 equiv)[2].
-
Reaction Monitoring (Self-Validation) : Stir at room temperature. Monitor via TLC (UV active). A successful coupling is indicated by the consumption of the sulfonyl chloride and the appearance of a highly non-polar, strongly UV-active spot corresponding to the DMB-protected product[4].
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel preconditioned with 1% Et₃N is recommended to prevent premature acid-catalyzed degradation on the column)[4].
Protocol B: Mild Deprotection of DMB-Protected Sulfonamides
Objective: Cleave the DMB groups quantitatively without degrading the newly functionalized core.
-
Acidic Cleavage : Dissolve the DMB-protected sulfonamide in anhydrous CH₂Cl₂. Cool to 0 °C.
-
TFA Addition : Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 10% to 50% v/v concentration[1][2]. Optional: Add a cation scavenger (e.g., anisole or triethylsilane, 2.0 equiv) to prevent re-alkylation of the sulfonamide by the liberated dimethoxybenzyl carbocations.
-
Visual Validation : Upon addition of TFA, the solution will typically turn a deep red/orange. This color change is a reliable indicator of the highly stabilized 2,4-dimethoxybenzyl carbocation forming in solution.
-
Completion & Isolation : Stir for 1–2 hours at room temperature. Once TLC confirms the disappearance of the starting material, neutralize the excess TFA carefully with saturated aqueous NaHCO₃[5]. Extract the organic layer, dry, and concentrate in vacuo to yield the pure primary sulfonamide.
References
-
Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination - Organic Letters (ACS) - 2
-
Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups - Organic & Biomolecular Chemistry (ResearchGate) - 1
-
Enantioselective Synthesis of Protected l-4-[Sulfonamido(difluoromethyl)]phenylalanine - The Journal of Organic Chemistry (ACS) - 3
-
Synthesis of S-Glycosyl Primary Sulfonamides - The Journal of Organic Chemistry (ACS) - 4
-
Isoform-selective inhibitory profile of 2-imidazoline-substituted benzene sulfonamides - Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) - 5
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spectroscopic characterization and validation of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
In-Depth Spectroscopic Characterization and Validation of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide: A Comparative Guide
As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter the bottleneck of selecting the optimal protecting group for sulfonamides. While methanesulfonamide is a ubiquitous structural motif in medicinal chemistry, its primary amine is highly reactive, necessitating robust protection during multi-step syntheses.
Historically, benzyl (Bn) and 4-methoxybenzyl (PMB) groups have been the industry standards. However, the introduction of the 2,4-dimethoxybenzyl (DMB) group has revolutionized sulfonamide protection[1]. This guide provides an objective, data-driven comparison of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide (commonly referred to as bis-DMB methanesulfonamide) against traditional alternatives, complete with spectroscopic validation data and self-validating experimental workflows.
Strategic Context: The Case for DMB Protection
The fundamental challenge in sulfonamide protection is balancing stability during synthesis with mild conditions during deprotection. Primary sulfonamides protected with benzyl groups require harshly reductive or strongly acidic conditions (e.g., HF or Na/NH₃) for cleavage, which are often incompatible with complex, late-stage drug candidates[1].
While the PMB group offers a milder alternative, its deprotection still requires prolonged exposure (up to 15 hours) to high concentrations of trifluoroacetic acid (50% TFA/CH₂Cl₂)[1]. In stark contrast, the bis-DMB protected methanesulfonamide undergoes rapid, quantitative cleavage in under 2 hours using only 10–20% TFA[1][2].
The Mechanistic Causality: The accelerated cleavage kinetics of the DMB group are directly attributable to the electronic effects of the methoxy substituents. During acid-mediated C–N bond heterolysis, the developing positive charge on the benzylic carbon is highly stabilized by resonance from both the ortho and para methoxy groups. This dual-stabilization lowers the activation energy of the rate-limiting step significantly more than the single para-methoxy group of PMB.
Caption: Mechanistic Pathway of TFA-Mediated DMB Cleavage and Cation Scavenging.
Comparative Performance Analysis
To objectively evaluate bis-DMB methanesulfonamide, we must benchmark its deprotection kinetics and chemical stability against PMB and Bn alternatives. The data below synthesizes established literature precedents to guide your synthetic planning[1][2].
Table 1: Comparative Cleavage Kinetics and Stability Profiles
| Protecting Group | Structure | Optimal Cleavage Condition | Time to >95% Cleavage | Stability to Bases/Nucleophiles | Stability to Electrophilic Fluorination |
| Benzyl (Bn) | -CH₂C₆H₅ | HF or Na/NH₃ | Hours (Harsh) | Excellent | Poor (Competes) |
| 4-Methoxybenzyl (PMB) | -CH₂C₆H₄(p-OMe) | 50% TFA/CH₂Cl₂ | ~12–15 hours | Excellent | Moderate |
| 2,4-Dimethoxybenzyl (DMB) | -CH₂C₆H₃(o,p-OMe)₂ | 10–20% TFA/CH₂Cl₂ | < 2 hours | Excellent | Excellent |
Insight: The bis-DMB group is exceptionally stable to strong bases (e.g., n-BuLi, KHMDS) and nucleophiles, allowing for rigorous downstream functionalization, such as the synthesis of α,α-difluorosulfonamides via electrophilic fluorination, without premature deprotection[2][3].
Spectroscopic Characterization & Validation
Accurate characterization of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is critical to ensure batch-to-batch reproducibility. The molecule (C₁₉H₂₅NO₆S) exhibits highly diagnostic spectroscopic signatures.
Table 2: Key Spectroscopic Markers for Validation
| Analytical Method | Diagnostic Signal / Peak | Structural Assignment | Scientific Rationale |
| ¹H NMR (CDCl₃) | δ 3.80 (s, 12H) | Methoxy protons (-OCH₃) | The integration of 12 protons definitively confirms the presence of four methoxy groups, validating bis-DMB substitution. |
| ¹H NMR (CDCl₃) | δ 4.35 (s, 4H) | Benzylic protons (-CH₂-N) | A single sharp singlet integrating to 4H confirms symmetrical N,N-disubstitution at the sulfonamide core. |
| ¹H NMR (CDCl₃) | δ 2.85 (s, 3H) | Methanesulfonyl (-SO₂CH₃) | Validates the intact methanesulfonamide methyl group. |
| ¹³C NMR (CDCl₃) | δ ~160.5, 158.2 | Aromatic C-O carbons | Highly deshielded chemical shifts confirm the electron-donating methoxy attachments on the aromatic rings. |
| FT-IR (ATR) | ~1330, 1150 cm⁻¹ | Asym/Sym SO₂ stretching | Confirms the structural integrity of the sulfonamide functional group. |
| HRMS (ESI+) | m/z 396.1475 | [M+H]⁺ Ion | Validates the exact mass of the synthesized compound (Calculated for C₁₉H₂₆NO₆S⁺: 396.1481). |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. They include built-in causality for reagent selection and integrated analytical checkpoints to ensure data integrity.
Caption: Experimental Workflow for bis-DMB Methanesulfonamide Validation.
Protocol 1: Synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Objective: Achieve high-yield N-sulfonylation while preventing mono-substitution artifacts.
-
Preparation: Dissolve bis(2,4-dimethoxybenzyl)amine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction and drives it to full bis-substitution[1].
-
Sulfonylation: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the amine starting material confirms reaction completion.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the product as a white solid. Validate purity using the markers in Table 2.
Protocol 2: Kinetic Deprotection Assay (HPLC-UV Validation)
Objective: Quantify the cleavage rate of the bis-DMB group under mild acidic conditions.
-
Solution Preparation: Dissolve the purified bis-DMB methanesulfonamide (0.1 mmol) in CH₂Cl₂ (1.8 mL).
-
Scavenger Addition: Add triisopropylsilane (TIPS) or thioanisole (0.1 mL). Causality: The cleavage of DMB generates a highly stable, reactive 2,4-dimethoxybenzyl carbocation. Without a scavenger, this cation will realkylate the free sulfonamide or react with the solvent, skewing kinetic data. TIPS acts as an irreversible hydride donor to quench the cation[2].
-
Acid Initiation: Add trifluoroacetic acid (TFA, 0.2 mL) to achieve a 10% v/v TFA concentration. Stir at 25 °C.
-
Kinetic Sampling: Withdraw 10 µL aliquots at 15, 30, 60, and 120 minutes. Quench each aliquot immediately in cold acetonitrile containing 1% Et₃N to halt the acid-catalyzed cleavage.
-
HPLC-UV Analysis: Inject the quenched samples into a reverse-phase HPLC system (C18 column, UV detection at 254 nm). Self-Validation: Plot the disappearance of the bis-DMB peak against the appearance of the free methanesulfonamide peak. The assay is validated when the mass balance remains >98% across all time points, proving that the scavenger successfully prevented side reactions.
References
-
Enantioselective Synthesis of Protected l-4-[Sulfonamido(difluoromethyl)]phenylalanine and l-4-[Sulfonamido(methyl)]phenylalanine and an Examination of Hexa- and Tripeptide Platforms for Evaluating pTyr Mimics for PTP1B Inhibition The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination Organic Letters, ACS Publications. URL:[Link]
-
Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides The Journal of Organic Chemistry, ACS Publications. URL:[Link]
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Comparative Yield Analysis: Synthesis Routes for N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
This guide provides a detailed comparative analysis of two primary synthetic routes for N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide, a key intermediate in various chemical and pharmaceutical research areas. The selection of an optimal synthesis pathway is critical for maximizing yield, ensuring purity, and maintaining cost-effectiveness. Here, we dissect two common strategies: Route A: Reductive Amination and Route B: Direct Alkylation . This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering researchers a robust framework for methodological selection.
Introduction to N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is a disubstituted sulfonamide characterized by the presence of two 2,4-dimethoxybenzyl groups attached to the nitrogen atom of a methanesulfonamide core. The electron-rich dimethoxybenzyl moieties impart specific chemical properties relevant in fields such as medicinal chemistry and materials science. The efficiency of its synthesis is paramount for the timely and economical progression of research and development projects that rely on this scaffold.
Route A: One-Pot Reductive Amination
Reductive amination is a powerful and frequently employed method for the formation of C-N bonds. In this approach, an aldehyde (2,4-dimethoxybenzaldehyde) reacts with a primary sulfonamide (methanesulfonamide) in the presence of a reducing agent. The reaction typically proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.
Mechanistic Rationale
The one-pot nature of this reaction is a significant advantage, as it obviates the need for isolating the often-unstable imine intermediate. The choice of reducing agent is critical; it must be capable of reducing the C=N bond of the imine while being unreactive towards the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this purpose due to its mildness and selectivity.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (2.2 equivalents) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methanesulfonamide (1.0 equivalent).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (2.5 equivalents) portion-wise to the reaction mixture at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.
Route B: Direct N-Alkylation
This classical approach involves the direct alkylation of methanesulfonamide with a suitable alkylating agent, such as 2,4-dimethoxybenzyl chloride or bromide. The reaction requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic for the subsequent substitution reaction.
Mechanistic Rationale
The acidity of the N-H protons of methanesulfonamide allows for their removal by a suitable base, generating a sulfonamide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,4-dimethoxybenzyl halide in an SN2 reaction. The success of this route is contingent on the choice of base and solvent to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.
Experimental Protocol: Direct N-Alkylation
-
Formation of the Sulfonamide Anion: To a solution of methanesulfonamide (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH) (2.2 equivalents) or potassium carbonate (K2CO3) (2.5 equivalents) at 0 °C.
-
Addition of Alkylating Agent: After stirring for 30-60 minutes to ensure complete deprotonation, add 2,4-dimethoxybenzyl halide (2.2 equivalents) dropwise to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the addition of water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography.
Comparative Analysis
The choice between Reductive Amination and Direct Alkylation depends on several factors, including the availability of starting materials, desired yield, and scalability.
| Parameter | Route A: Reductive Amination | Route B: Direct Alkylation |
| Starting Materials | 2,4-dimethoxybenzaldehyde, Methanesulfonamide | 2,4-dimethoxybenzyl halide, Methanesulfonamide |
| Key Reagents | Sodium triacetoxyborohydride (STAB) | Strong Base (e.g., NaH, K2CO3) |
| Typical Yield Range | 75-90% | 60-80% |
| Number of Steps | One-pot | One-pot (in principle) |
| Key Advantages | Milder reaction conditions, high selectivity, commercially available starting aldehyde. | Utilizes a different set of starting materials which may be more readily available in some contexts. |
| Potential Drawbacks | STAB is a relatively expensive reagent. | Requires a strong base which can be hazardous to handle (e.g., NaH). Potential for O-alkylation as a side product. The benzyl halide may be less stable than the corresponding aldehyde. |
Workflow Comparison
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper chemical waste management can lead to serious safety incidents, environmental contamination, and significant regulatory penalties.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide, grounded in the principles of laboratory safety and regulatory compliance.
Hazard Identification and Compound Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's known and potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is not widely available, we can infer its likely hazard profile by examining its structural components: a central methanesulfonamide core and two dimethoxyphenyl groups.
The parent compound, methanesulfonamide, is known to cause skin and serious eye irritation.[2][3][4] Aromatic compounds and their derivatives must always be handled with care, as their metabolic pathways and long-term toxicological effects may not be fully understood. Therefore, the principle of precaution dictates that this compound be treated as a hazardous substance.
Table 1: Key Properties and Assumed Hazards
| Property | Data | Source |
| Chemical Name | N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide | - |
| Molecular Formula | C19H25NO6S (Inferred from structure) | - |
| Molecular Weight | 395.47 g/mol (Inferred from structure) | - |
| Assumed Hazards | May cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][5] | Based on Methanesulfonamide & related structures |
| Environmental Hazards | Unknown. Should not be released into the environment.[6] | Precautionary Principle |
The Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][7] A chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training on hazard communication and emergency procedures related to chemical handling and disposal.[8][9][10]
Given the lack of comprehensive toxicological data, N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide must be managed as a hazardous waste to ensure full compliance and maximum safety.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final hand-off to your institution's environmental safety team.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure. The causality here is direct: the methanesulfonamide functional group suggests a risk of skin and eye irritation.[3]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing accidental and dangerous chemical reactions in a waste container.[11][12] This compound should be categorized based on its chemical properties.
-
Action: Designate N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide waste as Solid, Non-Halogenated Organic Waste .
-
Causality: The molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur, but no halogens (F, Cl, Br, I). Mixing it with halogenated waste streams complicates the final disposal process (e.g., incineration) and is typically prohibited. It must also be kept separate from acids, bases, and oxidizers to prevent unforeseen reactions.[11]
Step 3: Selecting and Labeling the Waste Container
The integrity and labeling of your waste container are mandated by federal law and are essential for safe handling by you and your institution's safety personnel.[7][12]
-
Container Selection: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE).[12][13] The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[11][12]
-
Labeling: The container must be clearly and legibly labeled before any waste is added. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in the laboratory in a designated Satellite Accumulation Area (SAA).[11][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][12]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[12] This prevents the release of vapors and protects the container's contents from contamination.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7] Once a container is full, it must be removed from the lab by your institution's safety office within three days.[11]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.
-
Action: Once your waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[12]
-
Process: The EHS office is responsible for collecting the waste from your laboratory and transferring it to a licensed hazardous waste disposal company, ensuring the final treatment and disposal comply with all federal and state regulations.[6][7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.
Caption: Disposal workflow for N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.
Prohibited Disposal Methods: A Critical Warning
To protect our environment and public health, certain disposal methods are strictly forbidden by law and scientific ethics.
-
DO NOT Pour Down the Drain: This compound's solubility in water is likely low, and its effects on aquatic ecosystems are unknown.[14] Sewer disposal of such chemicals is a violation of EPA regulations.[1][7]
-
DO NOT Discard in Solid Waste Trash: Disposing of chemical waste in the regular trash can harm sanitation workers and contaminate landfills, leading to soil and groundwater pollution.[1] It is a serious regulatory violation.
-
DO NOT Attempt Chemical Neutralization: Without a validated and published procedure, attempting to neutralize or deactivate the compound in the lab can lead to uncontrolled reactions and is not a compliant disposal method. Highly reactive substances must be deactivated by the waste generator prior to disposal only if a safe and established procedure exists.[15]
By adhering to this structured and compliant disposal protocol, you ensure the safety of yourself and your colleagues, maintain the integrity of our shared environment, and uphold the highest standards of professional scientific practice.
References
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Laboratory Waste Management Guidelines. Princeton University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Material Safety Data Sheet. Kao Chemicals. [Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH). [Link]
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1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]
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Safety Data Sheet for a related compound. Angene Chemical. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-(triphenylmethyl)-4-imidazolesulfonamide. Mol-Instincts. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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The Disposal of Chemical Laboratory Wastes. P2 InfoHouse. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Methanesulfonamide Safety Data Sheet. LaboChem. [Link]
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N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. National Center for Biotechnology Information (NCBI). [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
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N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. PubChem. [Link]
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Navigating the Safe Handling of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide: A Guide for Laboratory Professionals
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: A Proactive Stance
Given the chemical structure of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide, which incorporates moieties from methanesulfonamide and 2,4-dimethoxybenzylamine, a cautious approach is warranted. Analogous compounds exhibit a range of potential hazards.
Anticipated Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Aromatic sulfonamides and related benzylamine compounds can cause effects ranging from mild irritation to severe burns and eye damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Oral ingestion of similar compounds can be harmful.[1]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required equipment for handling N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To prevent contact with dust or splashes, which could cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects against skin contact and potential absorption. Double-gloving is recommended for extended handling.[5][6] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use of a certified chemical fume hood. | Essential to minimize the risk of inhalation, especially when handling the compound as a powder or creating solutions.[1][5][6] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is paramount for ensuring a safe and controlled laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide should occur within a designated area, such as a chemical fume hood.[5][6]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Emergency Equipment Accessibility: Confirm that a safety shower, eyewash station, and an appropriate chemical spill kit are readily accessible and unobstructed.[5]
Handling the Compound
-
Donning PPE: Before handling the primary container, put on all required personal protective equipment as outlined in the table above.
-
Careful Transfer: When weighing or transferring the solid compound, do so in a manner that minimizes the generation of dust.[1]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1][7]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Collection: All waste materials containing N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's licensed professional waste disposal service.[1][6] Adhere to all local, state, and federal regulations for chemical waste disposal.
Visualizing the Workflow: A Handling and Disposal Diagram
The following diagram illustrates the critical steps for the safe handling and disposal of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide.
Caption: Workflow for Handling and Disposal.
References
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Angene Chemical. Safety Data Sheet: 1-(2,4-Dimethoxyphenyl);-N-methylmethanamine. Retrieved from [Link]
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CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
- Fisher Scientific. Safety Data Sheet: 3,4-Dimethoxyphenethylamine. Retrieved from a general search, specific product SDS not available.
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Oregon OSHA. Personal Protective Equipment (PPE) for Pesticide Use. Retrieved from [Link]
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DC Fine Chemicals. Safety Data Sheet: 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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ACS Publications. Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Retrieved from [Link]
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Merck Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
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LookChem. 2,4-Dimethoxybenzylamine hydrochloride Safety Data Sheets(SDS). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
